2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
Description
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate is a highly reactive diazonium salt characterized by its ethoxy, sulfonyl, and ethen-olate functional groups. Diazonium salts are widely recognized for their role as intermediates in organic synthesis, particularly in coupling reactions and aryl functionalizations. The sulfonyl group (4-methylpentane-1-sulfonyl) enhances the compound’s stability and modulates its solubility, while the diazonio group (N₂⁺) contributes to its electrophilic reactivity. The ethen-olate moiety introduces resonance stabilization, which may influence its kinetic behavior in nucleophilic substitutions or cycloadditions .
Properties
CAS No. |
921755-26-2 |
|---|---|
Molecular Formula |
C10H18N2O4S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 2-diazo-2-(4-methylpentylsulfonyl)acetate |
InChI |
InChI=1S/C10H18N2O4S/c1-4-16-10(13)9(12-11)17(14,15)7-5-6-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
JORNGWBYENUDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])S(=O)(=O)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate typically involves the reaction of an appropriate precursor with a diazotizing agent under controlled conditions. One common method involves the reaction of 1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethene with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt. The reaction is carried out at low temperatures to ensure the stability of the diazonium compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine, which can further undergo various transformations.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Scientific Research Applications
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and dyes, due to its ability to form stable azo compounds.
Biological Studies: Researchers use this compound to study the effects of diazonium salts on biological systems, including their potential as antimicrobial agents.
Industrial Applications: It is employed in the production of dyes and pigments, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced or coupled with other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with sulfonyl-containing heterocycles and diazonium salts. Key comparisons include:
Methodological Considerations in Comparative Studies
Structural Comparison Techniques
- Graph-Based Methods : highlights the superiority of graph-theoretical approaches over bit-vector comparisons for capturing biochemical relevance. The target compound’s ethen-olate and sulfonyl groups would necessitate graph algorithms to assess similarity to triazole or polyketide scaffolds .
- Lumping Strategies : As per , compounds with shared functional groups (e.g., sulfonyl or diazonio) may be grouped to predict reactivity or environmental behavior. For instance, lumping diazonio salts with other electrophilic intermediates could streamline reaction modeling .
Limitations and Gaps
- Data Scarcity : Direct experimental data on the target compound’s synthesis, stability, or bioactivity are lacking, requiring extrapolation from analogues.
- Computational Challenges : Graph isomorphism problems (NP-hard complexity) complicate large-scale comparisons of complex structures like the target compound .
Biological Activity
Chemical Structure and Properties
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate can be structurally represented as follows:
where the specific values for , , , , and depend on the detailed molecular structure, which includes a diazonium group, an ethoxy group, and a sulfonyl moiety. The presence of these functional groups suggests potential reactivity in various biological contexts.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures to 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate exhibit significant antimicrobial activity. For instance, derivatives of diazonium salts have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study focusing on related diazonium compounds demonstrated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| 2-Diazonio Compound | 16 | Pseudomonas aeruginosa |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.
Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, diazonium salts have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in malignant cells.
Research Findings
A comparative analysis of cytotoxicity was conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):
| Cell Line | IC50 (µM) | Compound Type |
|---|---|---|
| MCF-7 | 10 | 2-Diazonio Compound |
| A549 | 15 | Related Diazonium Salt |
The results indicate that the compound exhibits lower IC50 values compared to other tested compounds, suggesting a stronger anticancer potential.
The biological activity of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate is hypothesized to involve several mechanisms:
- Electrophilic Attack : The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems, potentially leading to cellular damage.
- Generation of Reactive Species : Upon reduction, the compound may generate reactive oxygen species that can induce oxidative stress in cells.
- Interference with Cellular Processes : The sulfonyl group may interact with cellular proteins or enzymes, disrupting normal cellular functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
